![molecular formula C15H9F2NO3 B14075611 2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 96422-27-4](/img/structure/B14075611.png)
2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- is a compound that belongs to the class of isoindole derivatives Isoindoles are nitrogen-containing heterocycles that are found in various biologically active compounds and natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the trifunctionalization of a nitrile moiety using a rhodium-catalyzed cascade reaction. This reaction is triggered by the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile . The reaction conditions typically involve the use of homogeneous rhodium catalysis and diazo compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient and scalable catalytic systems is crucial for the industrial production of such complex molecules. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindole derivatives, while substitution reactions can produce a variety of substituted isoindole compounds.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The presence of the difluoromethoxy group enhances its binding affinity and specificity towards certain targets, making it a potent compound in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are similar in structure but contain halogen atoms instead of the difluoromethoxy group.
2H-Isoindoles: These compounds share the isoindole core but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[4-(difluoromethoxy)phenyl]- lies in the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
96422-27-4 |
|---|---|
Formule moléculaire |
C15H9F2NO3 |
Poids moléculaire |
289.23 g/mol |
Nom IUPAC |
2-[4-(difluoromethoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9F2NO3/c16-15(17)21-10-7-5-9(6-8-10)18-13(19)11-3-1-2-4-12(11)14(18)20/h1-8,15H |
Clé InChI |
JKQAXKWCKXRFCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
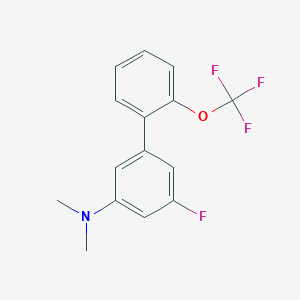
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)

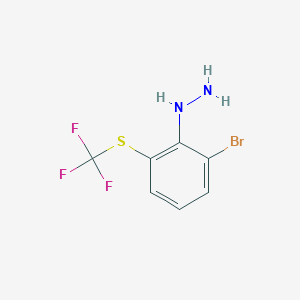
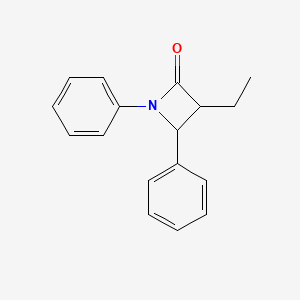
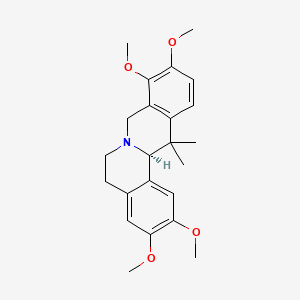

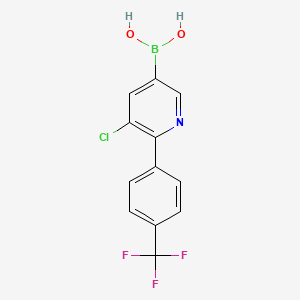
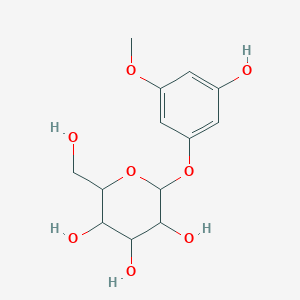
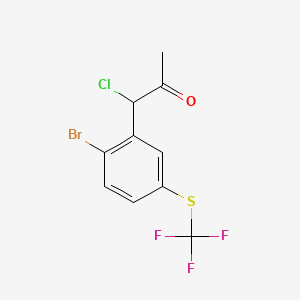
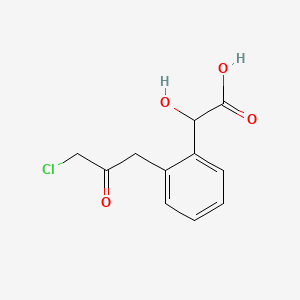
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)

